molecular formula C15H15NO B13536949 2-(3-Phenoxyphenyl)azetidine

2-(3-Phenoxyphenyl)azetidine

Cat. No.: B13536949
M. Wt: 225.28 g/mol
InChI Key: ACPWUPWJKNZFRB-UHFFFAOYSA-N
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Description

2-(3-Phenoxyphenyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines

Preparation Methods

The synthesis of 2-(3-Phenoxyphenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Additionally, azetidines can be prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(3-Phenoxyphenyl)azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in azetidines makes them highly reactive under appropriate conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles such as amines and halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(3-Phenoxyphenyl)azetidine is primarily driven by its ring strain and the presence of the phenoxyphenyl group. The ring strain makes the azetidine ring highly reactive, allowing it to interact with various molecular targets and pathways . The phenoxyphenyl group may contribute to the compound’s binding affinity and specificity towards certain biological targets. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

2-(3-Phenoxyphenyl)azetidine can be compared with other similar compounds such as aziridines and other functionalized azetidines. Azetidines are more stable than aziridines due to their lower ring strain, making them easier to handle and more versatile in chemical reactions . The presence of the phenoxyphenyl group in this compound distinguishes it from other azetidines, potentially enhancing its reactivity and applications. Similar compounds include azetidine-2-ones and other substituted azetidines .

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-(3-phenoxyphenyl)azetidine

InChI

InChI=1S/C15H15NO/c1-2-6-13(7-3-1)17-14-8-4-5-12(11-14)15-9-10-16-15/h1-8,11,15-16H,9-10H2

InChI Key

ACPWUPWJKNZFRB-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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